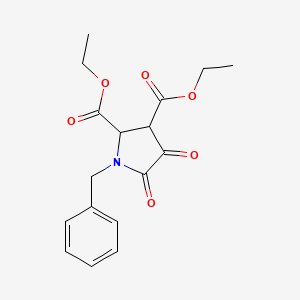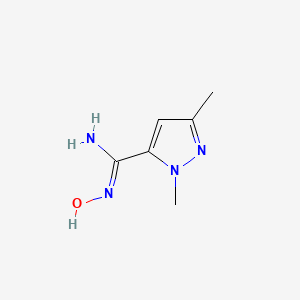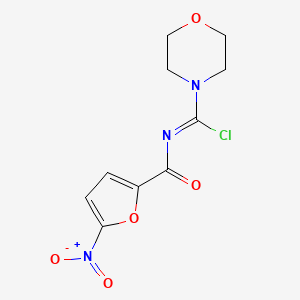
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride: is a chemical compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride typically involves multiple steps, starting with the nitration of furan derivatives. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This produces 5-nitrofuran-2-carbaldehyde, which can then be further reacted to introduce the morpholine and carbimidoyl chloride groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps would involve careful control of temperature, pressure, and reagent concentrations to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The carbimidoyl chloride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbimidoyl chloride group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of substituted carbimidoyl compounds.
科学研究应用
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new antibiotics.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride involves its interaction with bacterial enzymes. The nitrofuran ring is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components . This multi-targeted approach makes it effective against a broad range of bacteria.
相似化合物的比较
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Applied topically for wound infections.
Uniqueness
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives. Its potential for diverse applications in various fields highlights its significance in scientific research.
属性
CAS 编号 |
90036-21-8 |
|---|---|
分子式 |
C10H10ClN3O5 |
分子量 |
287.65 g/mol |
IUPAC 名称 |
N-(5-nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride |
InChI |
InChI=1S/C10H10ClN3O5/c11-10(13-3-5-18-6-4-13)12-9(15)7-1-2-8(19-7)14(16)17/h1-2H,3-6H2 |
InChI 键 |
OUXNEXLPPBJTCH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
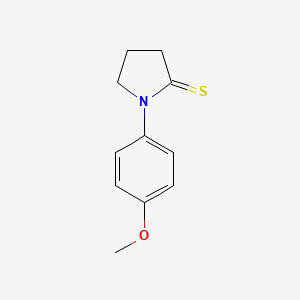
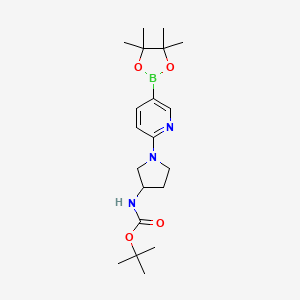
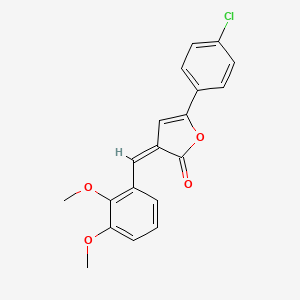
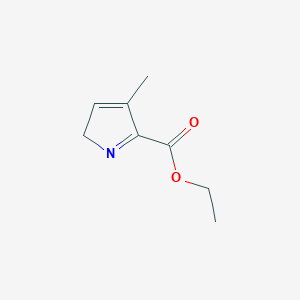
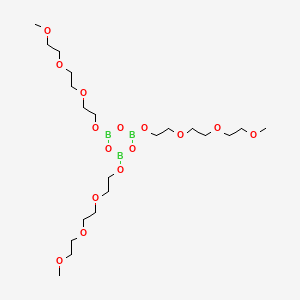

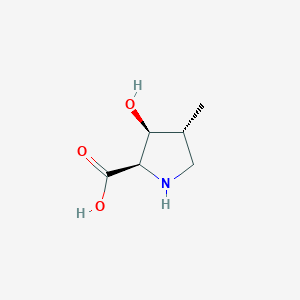
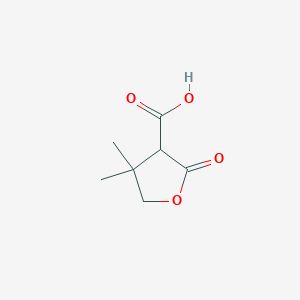
![3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione](/img/structure/B12881021.png)
